Methyl 3-methyl-1H-indole-6-carboxylate
Overview
Description
Methyl 3-methyl-1H-indole-6-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group at the third position and a carboxylate ester group at the sixth position of the indole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 3-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response
Pharmacokinetics
The metabolism of indole derivatives is known to involve liver cyp450, especially cyp1a, cyp2a, and cyp2e1 .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be kept in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For Methyl 3-methyl-1H-indole-6-carboxylate, the starting materials would be appropriately substituted phenylhydrazine and a suitable aldehyde or ketone.
Palladium-Catalyzed Cross-Coupling Reactions: This method involves the coupling of a halogenated indole with a methyl ester using a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-1H-indole-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds. For example, bromination using bromine in acetic acid can lead to dibrominated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Dibrominated indole derivatives.
Scientific Research Applications
Methyl 3-methyl-1H-indole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl indole-3-carboxylate
- Methyl 3-formyl-1H-indole-6-carboxylate
- 1-Methylindole-3-carboxylic acid
Comparison:
- Methyl indole-3-carboxylate: Similar structure but lacks the methyl group at the third position, which can affect its reactivity and biological activity.
- Methyl 3-formyl-1H-indole-6-carboxylate: Contains a formyl group instead of a methyl group, leading to different chemical properties and potential applications.
- 1-Methylindole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.
Methyl 3-methyl-1H-indole-6-carboxylate stands out due to its unique combination of functional groups, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-methyl-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUBOSKPVMRVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620388 | |
Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184151-49-3 | |
Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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